Dehydro Azelnidipine

概要

説明

Dehydro Azelnidipine is a derivative of Azelnidipine, a dihydropyridine calcium channel blocker. Azelnidipine is primarily used as an antihypertensive agent due to its ability to induce a gradual and sustained decrease in blood pressure. This compound shares similar pharmacological properties but with distinct structural modifications that may influence its activity and stability.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Dehydro Azelnidipine involves several key steps:

N-Alkylation Cyclization: This step involves the reaction of epoxy chloropropane with aminodiphenylmethane to form 3,3-diaminoacrylic acid-1-diphenylmethyl-3-azetidinyl ester acetate.

Esterification and Pinner Synthesis: The intermediate product undergoes esterification and Pinner synthesis to form the desired compound.

Hantzsch Synthesis: The final step involves the Hantzsch synthesis, where 2-(3-nitrobenzylidene)isopropyl acetoacetate is reacted with the intermediate to produce this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Selection of Solvents: Ethanol and methanol are commonly used solvents.

Reaction Conditions: Controlled temperature and pressure conditions are maintained to facilitate the reactions.

Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity

化学反応の分析

Types of Reactions

Dehydro Azelnidipine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered pharmacological properties, while reduction may produce more stable forms of the compound .

科学的研究の応用

Pharmacological Properties

Mechanism of Action

Dehydro Azelnidipine functions primarily by inhibiting the influx of calcium ions through voltage-dependent channels in the smooth muscle cells of blood vessels. This action leads to vasodilation and a subsequent reduction in blood pressure without inducing reflex tachycardia, a common side effect associated with other calcium channel blockers.

Clinical Applications

-

Antihypertensive Effects

- Clinical Studies : Research indicates that this compound effectively lowers blood pressure in hypertensive patients. A study involving Chinese patients demonstrated significant reductions in systolic and diastolic blood pressure after administration of the drug .

- Comparison with Other Drugs : In clinical trials, this compound showed comparable efficacy to established antihypertensive medications such as amlodipine and nifedipine, making it a viable option for managing hypertension .

-

Renoprotective Effects

- Glomerular Damage Mitigation : Studies have suggested that this compound may provide protective effects against renal damage beyond its antihypertensive properties. It has been shown to lower intraglomerular pressure more effectively than other calcium channel blockers, thereby reducing glomerular injury in hypertensive models .

- Sympathetic Nerve Activity : Chronic administration of this compound has been associated with decreased sympathetic nerve activity, which further contributes to its renoprotective effects .

Analytical Applications

Stability and Validation Studies

Recent research has focused on developing stability-indicating methods for the analysis of this compound in pharmaceutical formulations. A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method has been established, demonstrating high accuracy and precision in measuring the compound's concentration in bulk and tablet forms .

Research Insights

Case Studies

- A notable study highlighted the antioxidant properties of this compound, showcasing its ability to reduce oxidative stress markers in hypertensive rats. The compound exhibited superior antioxidative effects compared to other treatments, indicating its potential role in cardiovascular protection .

- Another investigation into the pharmacokinetics of this compound revealed favorable absorption characteristics and a prolonged elimination half-life, supporting its use as a long-acting antihypertensive agent .

Summary Table of Key Findings

| Application Area | Key Findings |

|---|---|

| Antihypertensive Effects | Significant reduction in blood pressure; comparable efficacy to amlodipine |

| Renoprotective Effects | Reduced glomerular injury; decreased sympathetic nerve activity |

| Analytical Methods | Development of validated RP-HPLC method for routine analysis |

| Antioxidant Properties | Superior reduction of oxidative stress markers compared to other treatments |

作用機序

Dehydro Azelnidipine exerts its effects by inhibiting the trans-membrane calcium influx through voltage-dependent calcium channels in smooth muscle cells. This inhibition leads to the relaxation of vascular smooth muscle walls, resulting in decreased blood pressure. The compound specifically targets L-type calcium channels, which are crucial for muscle contraction and blood pressure regulation .

類似化合物との比較

Similar Compounds

Amlodipine: Another dihydropyridine calcium channel blocker used for hypertension.

Nifedipine: A well-known calcium channel blocker with similar antihypertensive effects.

Felodipine: Used for the treatment of high blood pressure and angina.

Uniqueness

Dehydro Azelnidipine is unique due to its structural modifications, which may enhance its stability and pharmacological activity compared to other similar compounds. It also exhibits a gradual onset of action and a prolonged hypotensive effect, making it a valuable addition to the class of calcium channel blockers .

生物活性

Dehydro Azelnidipine, a derivative of azelnidipine, is a dihydropyridine calcium channel blocker (CCB) primarily used in the management of hypertension. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, clinical case studies, and research findings.

This compound operates by inhibiting L-type voltage-dependent calcium channels in vascular smooth muscle cells. This inhibition prevents calcium influx, leading to relaxation of the smooth muscle and subsequent vasodilation. The compound has been shown to have a strong affinity for vascular tissues and exhibits antioxidative properties, contributing to its antihypertensive effects .

Pharmacokinetics

The pharmacokinetic profile of this compound demonstrates rapid absorption and extensive protein binding. A study involving healthy volunteers indicated that after a single oral dose of 8-16 mg, the peak plasma concentration (C_max) ranged from 1.66 to 23.06 ng/mL, with an elimination half-life (t_1/2) of approximately 16.0 to 28.0 hours .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value Range |

|---|---|

| C_max (ng/mL) | 1.66 - 23.06 |

| T_max (hours) | 2.6 - 4.0 |

| AUC (ng/mL·h) | 17.9 - 429 |

| t_1/2 (hours) | 16.0 - 28.0 |

| Protein Binding | 90% - 91% |

Clinical Efficacy

Clinical studies have shown that this compound effectively reduces blood pressure and improves cardiovascular outcomes in patients with hypertension. It not only lowers systolic and diastolic blood pressure but also reduces heart rate and proteinuria, indicating its multifaceted benefits in managing hypertension .

Case Studies

- Case Study on Atrioventricular Block : A notable case involved a 92-year-old woman who developed complete atrioventricular block while on azelnidipine and simvastatin. After discontinuation of these medications, her condition improved significantly, suggesting potential adverse effects related to drug interactions .

- Renoprotective Effects : In animal models, chronic administration of this compound demonstrated significant renoprotective effects by reducing renal sympathetic nerve activity and glomerular pressure, which is beneficial in preventing renal damage in hypertensive patients .

Comparative Studies

Research comparing this compound with other CCBs like amlodipine has shown that while both drugs effectively lower blood pressure, this compound may offer additional benefits such as improved renal function and reduced sympathetic nerve activity .

Table 2: Comparison of Effects Between this compound and Amlodipine

| Drug | Blood Pressure Reduction | Heart Rate Effect | Renal Function Improvement |

|---|---|---|---|

| This compound | Significant | Decreases | Significant |

| Amlodipine | Significant | Moderate decrease | Moderate |

特性

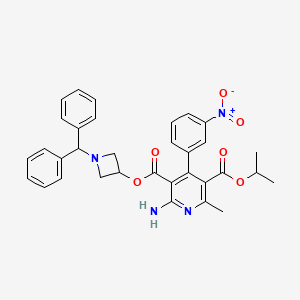

IUPAC Name |

3-O-(1-benzhydrylazetidin-3-yl) 5-O-propan-2-yl 2-amino-6-methyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32N4O6/c1-20(2)42-32(38)27-21(3)35-31(34)29(28(27)24-15-10-16-25(17-24)37(40)41)33(39)43-26-18-36(19-26)30(22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-17,20,26,30H,18-19H2,1-3H3,(H2,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRXOJGNMIWOGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)N)C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。